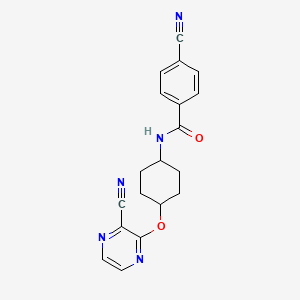

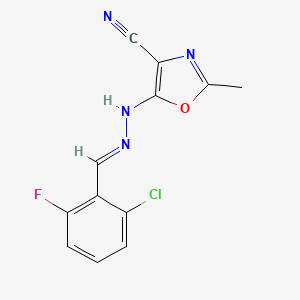

1-(Cyclopropylmethyl)-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(Cyclopropylmethyl)-1H-imidazol-2-amine” is a nitrogen-containing heterocyclic compound . Heterocyclic compounds are widely used in various applications such as pharmaceuticals, organic materials, and natural products .

Synthesis Analysis

The synthesis of similar compounds, like bromomethyl cyclopropane, has been achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various methods like the bromination of ketones, which include the use of molecular bromine and copper (II) bromide .Aplicaciones Científicas De Investigación

Corrosion Inhibition

1-(Cyclopropylmethyl)-1H-imidazol-2-amine and similar compounds, such as 1-(2-ethylamino)-2-methylimidazoline, have been studied for their effectiveness as corrosion inhibitors. Research demonstrates that these compounds can significantly inhibit corrosion in acid media, making them valuable for industrial applications like protecting carbon steel. The inhibition efficiency is attributed to the active sites on the nitrogen atoms and the geometry of the heterocyclic ring, which facilitates coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis of Antiulcer Agents

Compounds structurally related to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, like imidazo[1,2-a]pyridines, have been synthesized as potential antiulcer agents. These compounds, particularly those substituted at the 3-position, exhibit cytoprotective properties, potentially offering new treatments for ulcerative conditions (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Eco-friendly Synthesis Methods

Research into eco-friendly synthesis methods has included the development of 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles, which are structurally similar to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine. These methods emphasize environmentally friendly processes, utilizing less harmful substances and catalysts for the synthesis of these compounds (Mehrabi, Alizadeh-bami, Meydani, & Besharat, 2021).

CO2 Capture

Research on imidazole derivatives, closely related to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, has revealed their potential in CO2 capture. A study demonstrated that a task-specific ionic liquid, derived from imidazole, can effectively sequester CO2. This property indicates potential applications in environmental technologies, particularly in carbon capture and storage systems (Bates, Mayton, Ntai, & Davis, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-9-3-4-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMMZKSYTRGRCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-1H-imidazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2999205.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(propane-2-sulfonyl)benzamide](/img/structure/B2999211.png)

![N-[amino(imino)methyl]indoline-1-carboximidamide](/img/structure/B2999213.png)

![1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999221.png)

![4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B2999224.png)